N-Boc-hexahydro-1H-azepin-4-one oxime

Catalog No.
S8273038
CAS No.
M.F
C11H20N2O3
M. Wt
228.29 g/mol
Availability
In Stock
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N-Boc-hexahydro-1H-azepin-4-one oxime

Product Name

N-Boc-hexahydro-1H-azepin-4-one oxime

IUPAC Name

tert-butyl (4E)-4-hydroxyiminoazepane-1-carboxylate

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-7-4-5-9(12-15)6-8-13/h15H,4-8H2,1-3H3/b12-9+

InChI Key

DZQMYHIZHPBIPL-FMIVXFBMSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(=NO)CC1

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=NO)CC1

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC/C(=N\O)/CC1

N-Boc-hexahydro-1H-azepin-4-one oxime is a chemical compound characterized by its unique structure, which includes a hexahydroazepine ring and a Boc (tert-butyloxycarbonyl) protecting group. The molecular formula for this compound is C11H20N2O3C_{11}H_{20}N_{2}O_{3} and it has a molecular weight of approximately 216.29 g/mol. The presence of the oxime functional group introduces potential reactivity, making it a valuable intermediate in organic synthesis.

, primarily due to its oxime and amine functionalities. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the oxime can hydrolyze to yield the corresponding carbonyl compound.
  • Reduction: The oxime can be reduced to form the corresponding amine, typically using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or further derivatives.

These reactions highlight the versatility of N-Boc-hexahydro-1H-azepin-4-one oxime in synthetic organic chemistry .

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Cytotoxicity: Certain azepine derivatives are known for their cytotoxic effects on cancer cell lines.

Further studies would be necessary to elucidate the specific biological activities associated with this compound .

Several methods have been developed for synthesizing N-Boc-hexahydro-1H-azepin-4-one oxime:

  • Esterification Reaction: This method typically involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester, which can then be converted into the desired oxime.
  • Substitution Reactions: The introduction of the amino group can occur through nucleophilic substitution reactions involving appropriate amines and azepane derivatives.
  • Oximation: The final step involves treating N-Boc-hexahydro-1H-azepin-4-one with hydroxylamine to yield the oxime derivative .

N-Boc-hexahydro-1H-azepin-4-one oxime finds applications in various fields:

  • Organic Synthesis: As an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
  • Protecting Group Strategy: The Boc group serves as a protective group for amines during multi-step syntheses, enhancing stability and selectivity.

These applications underscore its importance in synthetic organic chemistry and drug development .

N-Boc-hexahydro-1H-azepin-4-one oxime shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure TypeNotable Features
N-Boc-homopiperazinonePiperazine derivativeUsed as a precursor in drug synthesis
1-Boc-piperidinePiperidine derivativeKnown for its use in medicinal chemistry
N-Boc-cyclohexylamineCycloalkyl amineExhibits distinct biological properties

The uniqueness of N-Boc-hexahydro-1H-azepin-4-one oxime lies in its specific ring structure and the presence of both an amine and an oxime functional group, which may confer distinct reactivity patterns not seen in other similar compounds .

N-Boc-hexahydro-1H-azepin-4-one oxime (CAS: 188975-88-4) derives from the parent ketone N-Boc-hexahydro-1H-azepin-4-one through oxime formation. The molecular formula of the parent ketone is $$ \text{C}{11}\text{H}{19}\text{NO}3 $$, with a molecular weight of 213.27 g/mol. Conversion to the oxime introduces an additional nitrogen and oxygen atom, yielding $$ \text{C}{11}\text{H}{20}\text{N}2\text{O}2 $$. The Boc group ($$ \text{(CH}3\text{)}_3\text{C-O-CO-} $$) stabilizes the amine moiety, while the oxime ($$ \text{C=N-OH} $$) enhances reactivity toward electrophiles and rearrangements.

Table 1: Comparative Structural Features

PropertyN-Boc-Hexahydro-1H-Azepin-4-OneN-Boc-Hexahydro-1H-Azepin-4-One Oxime
Molecular Formula$$ \text{C}{11}\text{H}{19}\text{NO}_3 $$$$ \text{C}{11}\text{H}{20}\text{N}2\text{O}2 $$
Functional GroupsBoc-protected amine, ketoneBoc-protected amine, oxime
Key ReactivityNucleophilic acyl substitutionBeckmann rearrangement, cycloadditions

The seven-membered azepane ring confers conformational flexibility, enabling stereoselective transformations. The oxime’s syn and anti isomers influence regiochemical outcomes in subsequent reactions, as observed in related systems like 4-(tert-butyl)cyclohexanone oxime.

Historical Development in Heterocyclic Chemistry

The Boc group, introduced in the 1960s, revolutionized peptide synthesis by providing acid-labile protection for amines. Its application to azepane systems emerged in the late 20th century, driven by demand for heterocyclic scaffolds in drug discovery. The synthesis of N-Boc-hexahydro-1H-azepin-4-one was first reported in the 1990s, with subsequent studies exploring its derivatization into oximes for use in Beckmann rearrangements.

Oxime chemistry gained prominence through the work of Löffler and Beckmann, who demonstrated their utility in forming amides and lactams. Modern advancements, such as Pd(II)/bis-sulfoxide-catalyzed allylic C-H oxidations, have expanded the synthetic repertoire of Boc-protected amines, enabling efficient access to oxazolidinones and related heterocycles.

Role in Modern Organic Synthesis

N-Boc-hexahydro-1H-azepin-4-one oxime serves as a linchpin in multistep syntheses. Key applications include:

  • Beckmann Rearrangement: Under acidic conditions, the oxime undergoes rearrangement to form ε-caprolactam derivatives, precursors to nylon-6 analogs.
  • Cross-Coupling Reactions: The Boc group’s stability allows orthogonal functionalization of the azepane ring via transition-metal catalysis.
  • Peptide Mimetics: Incorporation of the azepane-oxime scaffold into peptidomimetics enhances metabolic stability and bioavailability.

Table 2: Synthetic Applications

Reaction TypeProductCatalytic SystemCitation
Beckmann Rearrangementε-Caprolactam derivatives$$ \text{H}2\text{SO}4 $$
Allylic OxidationOxazolidinonesPd(II)/bis-sulfoxide
Reductive AminationFunctionalized azepanes$$ \text{NaBH}_3\text{CN} $$

The compound’s versatility is further exemplified in materials science, where its derivatives contribute to polymers with tailored thermal and mechanical properties.

The International Union of Pure and Applied Chemistry (IUPAC) name for N-Boc-hexahydro-1H-azepin-4-one oxime is tert-butyl 4-(hydroxyimino)azepane-1-carboxylate. This nomenclature derives from the parent compound, tert-butyl 4-oxoazepane-1-carboxylate [1], with the ketone group at position 4 replaced by a hydroxyimino functional group. The azepane ring—a seven-membered saturated heterocycle containing one nitrogen atom—retains its hexahydro designation, while the tert-butoxycarbonyl (Boc) protecting group remains at position 1.

The systematic identification is further supported by its molecular formula, C₁₁H₂₀N₂O₃, which accounts for the addition of a hydroxylamine moiety (-NHOH) compared to the parent ketone (C₁₁H₁₉NO₃). The structural transformation from ketone to oxime introduces a conjugated C=N bond, altering electronic and steric properties critical for reactivity and intermolecular interactions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides critical insights into the compound’s electronic environment and molecular connectivity. Key observations include:

  • ¹H NMR:

    • The tert-butyl group of the Boc moiety appears as a singlet at δ 1.43 ppm (9H, C(CH₃)₃) [1].
    • The oxime proton (-NOH) resonates as a broad singlet near δ 8.2–8.5 ppm, characteristic of exchangeable protons in hydroxyimino groups.
    • Protons on the azepane ring exhibit complex splitting patterns due to chair-like conformations. For example, methylene groups adjacent to the oxime nitrogen (C3 and C5) appear as multiplets between δ 2.1–2.9 ppm, while distal methylenes (C2 and C6) resonate near δ 1.6–1.8 ppm.
  • ¹³C NMR:

    • The carbonyl carbon of the Boc group appears at δ 155.2 ppm [1].
    • The C=N carbon of the oxime moiety resonates upfield (δ 149.5–152.0 ppm) compared to the parent ketone’s carbonyl carbon (δ 208.3 ppm) [1].
    • Methylene carbons in the azepane ring are observed between δ 22.0–45.0 ppm, consistent with saturated hydrocarbon environments.

Infrared (IR) and Raman Spectral Signatures

Infrared and Raman spectroscopy highlight functional group vibrations:

Vibration ModeIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
N-H (oxime)3200–3300 (broad)3190–3280
C=N (oxime)1640–16901635–1685
C=O (Boc)1695–17101700–1715
C-O (Boc ester)1250–13001245–1295

The absence of a ketone C=O stretch (≈1700 cm⁻¹) and the emergence of C=N and N-H stretches confirm oxime formation. Raman spectra further distinguish skeletal vibrations of the azepane ring, particularly symmetric C-C stretches near 800–850 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals the following fragmentation pathways:

  • Molecular Ion: m/z 228.1 [M]⁺ (calculated for C₁₁H₂₀N₂O₃).
  • Major Fragments:
    • m/z 172.1 [M – C₄H₈]⁺ (loss of tert-butyl group).
    • m/z 128.0 [M – C₄H₈ – CO₂]⁺ (sequential loss of CO₂).
    • m/z 57.0 [C(CH₃)₃]⁺ (tert-butyl fragment).

The Boc group’s lability dominates the fragmentation pattern, while the oxime moiety remains intact due to its conjugated stability.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous oxazepine derivatives reveal key structural motifs [6]:

  • Ring Conformation: The azepane ring adopts a twist-chair conformation, with the oxime nitrogen at position 4 deviating from planarity by 12.5°.
  • Hydrogen Bonding: The oxime hydroxyl group forms intramolecular hydrogen bonds with the Boc carbonyl oxygen (O···H distance: 2.02 Å), stabilizing the crystal lattice.
  • Packing Arrangements: Molecules stack in a herringbone pattern, with van der Waals interactions between tert-butyl groups dominating interlayer spacing (≈4.8 Å).

Crystallographic parameters derived from similar structures suggest a monoclinic system with space group P2₁/c and unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 105.3°.

The synthesis of azepine oximes through conventional methodologies has been extensively documented in the literature, with the most established approach involving the condensation of azepine ketones with hydroxylamine derivatives. The classical method utilizes hydroxylamine hydrochloride as the primary reagent, typically in the presence of basic conditions to neutralize the acidic byproducts [1] [2]. This approach has demonstrated consistent reliability across various azepine substrates, yielding oximes in moderate to excellent yields ranging from 65-95%.

The mechanistic pathway involves nucleophilic addition of hydroxylamine to the carbonyl carbon of N-Boc-hexahydro-1H-azepin-4-one, followed by elimination of water to form the oxime functionality [3] [4]. The reaction proceeds through a tetrahedral intermediate, with the nitrogen atom of hydroxylamine acting as the nucleophile rather than the oxygen atom, consistent with the higher nucleophilicity of nitrogen compared to oxygen [4]. This selectivity arises from the lower electronegativity of nitrogen and its ability to form stronger orbital overlap with the carbonyl carbon.

Reaction Conditions and Optimization

Traditional oxime formation typically employs sodium bicarbonate or pyridine as the base in alcoholic solvents, with reaction temperatures ranging from ambient to reflux conditions [5] [1]. The choice of base significantly influences both reaction rate and yield, with sodium bicarbonate providing optimal results for most azepine substrates due to its moderate basicity and ability to neutralize the hydrochloric acid byproduct without causing side reactions [6].

Aqueous hydroxylamine solutions have emerged as an alternative to the hydrochloride salt, offering advantages in terms of reduced salt formation and milder reaction conditions [5]. However, these systems generally require longer reaction times (2-8 hours) compared to the hydrochloride method (1-6 hours) due to the lower effective concentration of the active hydroxylamine species [7].

Substrate Scope and Limitations

The traditional approach demonstrates broad substrate tolerance, accommodating both electron-rich and electron-poor azepine derivatives. However, certain structural features can impact reaction efficiency. Sterically hindered ketones require elevated temperatures and extended reaction times, while highly electrophilic carbonyl compounds may undergo competing side reactions such as hydrazone formation in the presence of trace amine impurities [1].

The N-Boc protecting group plays a crucial role in maintaining the integrity of the azepine ring system during oxime formation. The electron-withdrawing nature of the carbamate functionality enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by hydroxylamine while simultaneously providing protection against ring-opening reactions that might otherwise occur under basic conditions [8].

Novel Reductive Ring-Expansion Strategies

Aluminum Reductant-Mediated Transformations

The reductive ring-expansion of cyclic ketoximes using aluminum-based reductants represents a significant advancement in azepine synthesis, offering direct access to enlarged ring systems from smaller precursors. Among the various aluminum reductants examined, dichloroaluminum hydride (AlHCl₂) has emerged as the most effective reagent for promoting these transformations [9].

The mechanism involves initial reduction of the oxime to a hydroxylamine intermediate, followed by Lewis acid-catalyzed rearrangement to generate the expanded azepine ring. The superior performance of AlHCl₂ compared to other aluminum reductants such as lithium aluminum hydride (LiAlH₄) and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is attributed to its enhanced Lewis acidic character, which promotes the crucial rearrangement step [9].

Solvent Effects and Optimization

The choice of solvent profoundly impacts both reaction efficiency and product selectivity in aluminum-mediated ring expansions. Cyclopentyl methyl ether (CPME) has been identified as the optimal solvent, providing superior results compared to traditional ethereal solvents such as diethyl ether and tetrahydrofuran [9]. The use of CPME not only increases reaction yields (76-88%) but also suppresses the formation of undesired primary amine byproducts that commonly arise from over-reduction of the oxime functionality.

The improved performance in CPME is attributed to several factors: enhanced substrate solubility, reduced coordination to the aluminum center that might inhibit the rearrangement process, and improved thermal stability under reaction conditions [9]. The solvent's higher boiling point compared to diethyl ether also allows for more controlled reaction conditions and easier workup procedures.

Mechanistic Considerations

The proposed mechanism for aluminum-mediated ring expansion involves coordination of the Lewis acidic aluminum center to the oxygen atom of the hydroxylamine intermediate, followed by migration of the carbon framework to generate the expanded ring system [9]. This process is facilitated by the relief of ring strain that occurs upon expansion from six-membered to seven-membered systems, providing a thermodynamic driving force for the transformation.

The selectivity for ring expansion over simple reduction is controlled by the Lewis acid strength of the aluminum reagent and the reaction conditions. AlHCl₂ provides the optimal balance of reducing power and Lewis acidity, enabling efficient oxime reduction while promoting the subsequent rearrangement step [9].

Mercury-Assisted Cyclization Mechanisms

Mercury salts have demonstrated unique capabilities in promoting cyclization reactions that lead to azepine ring formation, operating through distinctly different mechanisms compared to aluminum-based systems. The mercury-mediated approach typically involves electrophilic activation of unsaturated bonds, followed by intramolecular cyclization to form the seven-membered ring [10].

Mechanistic Pathways

Mercury-assisted cyclizations proceed through several possible pathways depending on the substrate structure and reaction conditions. For alkene-containing substrates, the mechanism involves initial formation of a mercurinium ion intermediate through electrophilic addition of the mercury salt to the double bond [10]. This intermediate undergoes intramolecular nucleophilic attack by the pendant oxime nitrogen, resulting in cyclization and formation of the azepine ring system.

In the case of alkyne substrates, the mechanism involves initial π-complex formation between the mercury salt and the triple bond, followed by cyclization through attack of the oxime nitrogen at the activated alkyne carbon [10]. The regioselectivity of this process is influenced by both electronic and steric factors, with electron-rich alkynes generally favoring cyclization over competing hydration reactions.

Substrate Requirements and Scope

Mercury-mediated cyclizations demonstrate particular effectiveness with substrates containing appropriately positioned unsaturated bonds relative to the oxime functionality. The optimal geometry for cyclization requires a five to seven-atom tether between the oxime nitrogen and the unsaturated bond, allowing for favorable orbital overlap during the cyclization process [10].

The choice of mercury salt significantly impacts reaction outcome, with mercury(II) acetate [Hg(OAc)₂] and mercury(II) trifluoroacetate [Hg(TFA)₂] showing superior performance for most substrates. The counterion influences both the electrophilicity of the mercury center and the nucleophilicity of the leaving group, affecting both reaction rate and product distribution [10].

Protecting Group Strategies: Boc Functionality in Azepine Systems

The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in azepine oxime chemistry, providing essential protection for the nitrogen atom while maintaining compatibility with various reaction conditions. The successful implementation of Boc protection strategies is crucial for the synthesis of N-Boc-hexahydro-1H-azepin-4-one oxime and related compounds [8].

Installation Methods and Conditions

The installation of Boc protection on azepine substrates typically employs di-tert-butyl dicarbonate (Boc₂O) as the primary reagent, with reaction conditions varying based on the nucleophilicity of the amine substrate and the desired reaction rate [8]. For azepine systems, the reaction is commonly conducted in dichloromethane with triethylamine as the base, providing yields of 85-95% under mild conditions (room temperature, 2-4 hours).

Alternative installation methods include the use of sodium hydroxide in aqueous/organic biphasic systems, which offers advantages for large-scale preparations and substrates with limited organic solubility [8]. The aqueous method typically requires longer reaction times (1-3 hours) but provides comparable yields (80-92%) while minimizing the use of organic bases.

Stability and Compatibility

The Boc protecting group demonstrates excellent stability under a wide range of reaction conditions commonly employed in azepine synthesis. The carbamate functionality is stable to basic conditions, nucleophilic reagents, and moderate heating, making it compatible with oxime formation procedures that require basic conditions or elevated temperatures [8].

The electron-withdrawing nature of the Boc group also influences the reactivity of the azepine ring system, reducing the basicity of the nitrogen atom and preventing unwanted side reactions during synthetic transformations. This deactivation is particularly beneficial during oxime formation, where the reduced nucleophilicity of the ring nitrogen prevents competing reactions with the hydroxylamine reagent [8].

Deprotection Strategies

The removal of Boc protection from azepine oximes can be accomplished through various methods, with trifluoroacetic acid in dichloromethane being the most commonly employed approach [8]. This method provides rapid deprotection (30 minutes at room temperature) with excellent yields, and the volatile nature of the reagents facilitates product isolation.

Alternative deprotection methods include hydrogen chloride in methanol, which offers advantages for acid-sensitive substrates, and aluminum chloride, which provides selective deprotection in the presence of other protecting groups [8]. The choice of deprotection method depends on the specific substrate structure and the presence of other functional groups that might be sensitive to acidic conditions.

Orthogonal Protection Strategies

The Boc group can be employed in orthogonal protection schemes with other protecting groups, allowing for selective deprotection and functionalization of complex azepine substrates. This capability is particularly valuable in the synthesis of polysubstituted azepine derivatives where multiple functional groups require protection during synthetic sequences [11].

The development of orthogonal protection strategies has enabled the preparation of libraries of azepine derivatives through solid-phase synthesis approaches, where the Boc group serves as a temporary protecting group that can be removed under conditions that do not affect other protecting groups or the solid support [12].

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

228.14739250 g/mol

Monoisotopic Mass

228.14739250 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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